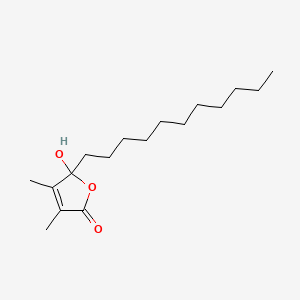
5-Hydroxy-3,4-dimethyl-5-undecylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one is an organic compound belonging to the furanone family This compound is characterized by its unique structure, which includes a furan ring substituted with hydroxy, methyl, and undecyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-2,5-dihydroxyfuran with an undecyl halide in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the furanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like sodium borohydride.
Substitution: The methyl and undecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-oxo-3,4-dimethyl-5-undecyl-furan-2-one.
Reduction: Formation of 5-hydroxy-3,4-dimethyl-5-undecyl-dihydrofuran-2-one.
Substitution: Formation of various substituted furanones depending on the reagents used.
Scientific Research Applications
5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The furanone ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-2,5-dimethyl-3(2H)-furanone
- 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone
- 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
Uniqueness
5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one is unique due to its undecyl group, which imparts distinct physicochemical properties compared to other furanones. This long alkyl chain enhances its hydrophobicity and influences its interaction with biological membranes and proteins, making it a valuable compound for various applications.
Properties
CAS No. |
71190-96-0 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-hydroxy-3,4-dimethyl-5-undecylfuran-2-one |
InChI |
InChI=1S/C17H30O3/c1-4-5-6-7-8-9-10-11-12-13-17(19)15(3)14(2)16(18)20-17/h19H,4-13H2,1-3H3 |
InChI Key |
NAZQGNICFLBRPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1(C(=C(C(=O)O1)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















